Injectafer - 53858-86-9

Injectafer

Catalog Number: EVT-1738374
CAS Number: 53858-86-9
Molecular Formula: C12H25FeO14
Molecular Weight: 449.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ferric carboxymaltose, marketed under the brand name Injectafer among others, is a colloidal iron(III) hydroxide complexed with carboxymaltose carbohydrate. [, , , , , ] This complex serves as an intravenous iron replacement therapy. [, , ] In scientific research, ferric carboxymaltose is primarily investigated for its role in treating iron deficiency anemia (IDA), particularly in cases where oral iron supplementation is ineffective or not tolerated. [, , , ]

Iron Sucrose (Venofer)

  • Compound Description: Iron sucrose, commercially available as Venofer, is an intravenous iron supplement used to treat iron deficiency anemia. It is a complex of polynuclear iron(III)-hydroxide with sucrose. []

Ferric Gluconate (Ferrlecit)

  • Compound Description: Ferric gluconate, marketed as Ferrlecit, is another intravenous iron supplement indicated for iron deficiency anemia. []

Low-Molecular-Weight Iron Dextran (INFeD)

  • Compound Description: Low-molecular-weight iron dextran (INFeD) is an intravenous iron preparation used to treat iron deficiency anemia. [] It is a smaller molecule than high-molecular-weight iron dextran, leading to a lower risk of serious allergic reactions.

Ferumoxytol (Feraheme, Rienso)

  • Compound Description: Ferumoxytol, marketed as Feraheme in the US and Rienso in Europe, is an intravenous iron supplement used to treat iron deficiency anemia in adults with chronic kidney disease. [, ]

Iron Isomaltoside-1000 (Monofer)

  • Compound Description: Iron isomaltoside-1000, marketed as Monofer in Europe, is an intravenous iron formulation used for iron deficiency anemia treatment. []
  • Relevance: Like Injectafer, iron isomaltoside-1000 belongs to the newer generation of intravenous iron therapies, permitting the administration of higher doses during a single treatment session compared to older iron preparations. [] This characteristic potentially translates into a reduced number of required infusions for patients.

Ferrous Sulfate

  • Compound Description: Ferrous sulfate is a commonly prescribed oral iron supplement used to treat iron deficiency anemia. []

Erythropoiesis-Stimulating Agents (ESAs)

  • Compound Description: Erythropoiesis-stimulating agents (ESAs) are medications that stimulate the production of red blood cells. They are often used to treat anemia in patients with chronic kidney disease and other conditions. []
  • Relevance: ESAs are an alternative or adjunctive treatment option for anemia, especially in patients with chronic kidney disease. [] While ESAs effectively increase red blood cell production, they may not address the underlying iron deficiency, necessitating iron supplementation like Injectafer to optimize their efficacy and patient outcomes. []
Source

Teferrol is synthesized from a complex process involving the formation of nanoparticles that consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose. This formulation allows for effective iron delivery and utilization in the body.

Classification

Teferrol is classified as an injectable iron replacement therapy. It falls under the category of parenteral iron preparations, which are administered intravenously or intramuscularly to treat iron deficiency when oral supplements are ineffective or not tolerated.

Synthesis Analysis

Methods

The synthesis of Teferrol involves several key steps:

  1. Formation of Colloidal Solution: The initial step includes creating a colloidal solution where nanoparticles are formed.
  2. Stabilization: The nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core, which is stabilized by carboxymaltose. This stabilization is crucial for maintaining the solubility and bioavailability of the iron complex.
  3. Purification: The synthesized solution undergoes purification to remove any unreacted materials and ensure the quality of the final product.

Technical Details

The synthesis requires precise control over pH and temperature to ensure optimal conditions for nanoparticle formation and stabilization. The resulting product must meet stringent pharmaceutical standards for sterility and efficacy before it can be used clinically.

Molecular Structure Analysis

Structure

Teferrol's molecular structure features a core composed of iron (III) oxide, surrounded by a carbohydrate matrix from carboxymaltose. This structure enhances its solubility and facilitates the release of iron in physiological conditions.

Data

  • Molecular Formula: C12H22O11.Fe.3H2O
  • InChI Key: PKMVWNYIYVZXIQ-MPAYLTKRSA-K
  • Canonical SMILES: C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3]

These structural characteristics allow Teferrol to effectively interact with biological systems, enhancing its therapeutic efficacy.

Chemical Reactions Analysis

Reactions

Teferrol undergoes several chemical reactions primarily involving the release of iron from its carboxymaltose complex. Upon administration, the complex dissociates, allowing free iron ions to be utilized by the body for various physiological functions.

Technical Details

The key reaction can be summarized as follows:

Iron III oxyhydr oxide+CarboxymaltoseFree Iron+Carbohydrate Complex\text{Iron III oxyhydr oxide}+\text{Carboxymaltose}\rightarrow \text{Free Iron}+\text{Carbohydrate Complex}

This reaction is essential for replenishing iron stores in hemoglobin, myoglobin, and various enzymes critical for metabolic processes.

Mechanism of Action

Process

Teferrol's mechanism of action involves several steps:

  1. Administration: Once injected, Teferrol circulates in the bloodstream.
  2. Release of Iron: The complex dissociates, releasing free iron ions.
  3. Utilization: Free iron is then absorbed by transferrin, a plasma protein that transports iron to various tissues.
  4. Storage and Function: Iron is stored in ferritin complexes within cells or utilized in hemoglobin synthesis and other enzymatic reactions.

Data

Clinical studies have demonstrated that Teferrol effectively increases serum ferritin levels and hemoglobin concentrations in patients with iron deficiency anemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Teferrol typically appears as a brownish solution.
  • Solubility: It is soluble in water due to its colloidal nature.

Chemical Properties

  • Stability: The formulation remains stable under physiological pH conditions.
  • pH Range: The optimal pH for stability is around neutral (pH 7).

These properties are essential for ensuring that Teferrol can be safely administered and effectively utilized by the body.

Applications

Teferrol has several significant applications in medical practice:

  • Treatment of Iron Deficiency Anemia: It is primarily used for patients who are unable to tolerate oral iron supplements or require rapid replenishment of iron stores.
  • Support in Chronic Conditions: It aids patients with chronic kidney disease or those undergoing dialysis who often experience anemia due to reduced erythropoietin production and impaired iron metabolism.
  • Post-Surgical Recovery: Teferrol can also be beneficial in patients recovering from surgery or trauma where blood loss has occurred.
Synthesis and Structural Elucidation of Teferrol

Novel Synthetic Pathways for Iron-Carbohydrate Coordination Complexes

Teferrol (chemical name: iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide) represents a sophisticated class of non-transferrin-bound iron therapeutics with distinctive synthetic challenges. The core structure comprises a polynuclear ferric oxyhydroxide core stabilized by a polymaltose shell, forming the ferric hydroxide-polymaltose complex (FHPC) [1]. Recent advances have focused on developing reproducible synthetic routes that ensure precise control over the iron core morphology and carbohydrate shell uniformity. The synthesis initiates with controlled alkaline precipitation of ferric salts in the presence of partially hydrolyzed maltodextrin solutions, followed by a thermal maturation process that enables the self-assembly of the supramolecular complex [5] [8]. The molecular formula (C₁₂H₂₅FeO₁₄) and molecular weight (449.16 g/mol) reflect the intricate coordination between the ferric iron and the carbohydrate ligands [1].

Role of Polysaccharide Activation in Complex Stability

The stability and bioavailability of Teferrol are critically dependent on the activation state of the polymaltose component. Activation involves the partial oxidative cleavage of maltodextrin polymers to achieve optimized molecular weight fractions (1,500-3,500 Da), which exhibit ideal chelation properties. This process generates terminal aldehyde groups that facilitate covalent bonding with the iron core via Schiff base-like interactions, while the preserved glycosidic bonds maintain the structural integrity necessary for aqueous solubility [1] [8]. Spectroscopic analyses confirm that activated polymaltose forms μ²-bridging bonds with the ferric ions, creating a dynamic equilibrium between mono- and bidentate coordination modes. This activation process ensures the complex maintains colloidal stability at physiological pH while allowing controlled iron release via lysosomal degradation [8].

Optimization of Reaction Parameters for High-Yield Synthesis

Precise control of reaction parameters is paramount for obtaining Teferrol with reproducible pharmaceutical properties. Key optimized parameters include:

Table 1: Critical Reaction Parameters for High-Yield Synthesis of Teferrol

ParameterOptimal RangeImpact on Product
pH during precipitation8.5-9.2Controls iron hydrolysis rate & core size
Temperature70-80°CDetermines maturation rate & complex uniformity
Fe³⁺:Maltose ratio1:15 - 1:20 (w/w)Affects shell completeness & iron loading
Maturation time3-5 hoursInfluences core crystallinity & stability

Maintaining the reaction pH between 8.5–9.2 is crucial for controlling the hydrolysis rate of ferric ions, preventing rapid precipitation of amorphous ferric oxyhydroxide while promoting controlled nucleation. The temperature window of 70–80°C facilitates adequate molecular mobility for polymaltose rearrangement around the growing iron core without causing carbohydrate caramelization. Kinetic studies reveal that maturation times under 3 hours yield underdeveloped complexes with reduced stability, while exceeding 5 hours promotes irreversible aggregation. The Fe³⁺:maltose ratio directly impacts the polymaltose shell thickness, with lower ratios resulting in incomplete encapsulation and higher ratios leading to excess unbound carbohydrate [5] [8].

Mechanistic Insights into Ferric Hydroxide-Polymaltose Binding Dynamics

The binding between ferric hydroxide and polymaltose in Teferrol involves a sophisticated coordination chemistry that transcends simple electrostatic interactions. X-ray absorption spectroscopy (XAS) studies indicate a core structure composed of [FeO₆] octahedra sharing edges and corners, forming nanoparticles of approximately 4 nm diameter. The polymaltose chains coordinate to surface iron atoms primarily through alkoxide oxygen atoms from the maltose repeating units, creating a dynamic coordination sphere where carbohydrate ligands can reversibly bind and dissociate while maintaining overall complex integrity [1] [5]. This unique binding mode allows the complex to remain soluble at neutral pH while permitting controlled iron release under acidic conditions, mimicking the lysosomal environment.

pH-Dependent Coordination Behavior in Aqueous Media

The Teferrol complex exhibits remarkable pH-responsive behavior that underpins its therapeutic functionality. Under neutral physiological conditions (pH 7.4), the polymaltose shell maintains tight coordination with the ferric core, preventing premature iron release and minimizing oxidative stress. Spectrophotometric titration reveals a significant structural transition between pH 4.0–5.0, corresponding to the lysosomal pH range. At these acidic pH values, protonation of the hydroxyl groups in maltose units reduces their chelating capacity, facilitating iron release. This pH-sensitive behavior is quantified by coordination stability constants (log β = 22.3 ± 0.4 at pH 7.4 vs. 15.1 ± 0.3 at pH 4.5), demonstrating the reversible nature of the iron-carbohydrate coordination bonds. The isoelectric point of the complex occurs at pH 5.8, below which the complex acquires a positive surface charge that may enhance cellular uptake mechanisms [5].

Impact of Sugar Molecular Weight on Complex Solubility

The molecular weight distribution of the polymaltose component profoundly influences the physicochemical properties of Teferrol. Systematic studies reveal that maltodextrin fractions with weight-average molecular weights (Mₓ) between 1,500–3,500 Da yield complexes with optimal solubility (>300 mg Fe/mL) and stability. Lower molecular weight fractions (<1,000 Da) provide insufficient chain length for effective steric stabilization, leading to rapid aggregation visible as Tyndall scattering within hours of preparation. Conversely, higher molecular weight fractions (>5,000 Da) create highly viscous solutions that impede injection and reduce bioavailability. Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) demonstrates that the ideal polymaltose forms a 3–5 nm hydration shell around the iron core, contributing to the complex's overall hydrodynamic diameter of 9–12 nm. This hydration shell effectively shields the iron core from plasma opsonins while maintaining water mobility essential for solubility [1] [8].

Advanced Characterization of Supramolecular Assembly

The supramolecular architecture of Teferrol has been elucidated through a battery of advanced analytical techniques that probe its hierarchical organization. Small-angle X-ray scattering (SAXS) patterns reveal a core-shell structure with a dense ferric oxyhydroxide core (electron density: 1.2 e⁻/ų) surrounded by a lower-density polymaltose shell (electron density: 0.6 e⁻/ų). The scattering profile fits a fractal model with dimension Dₘ = 2.3, indicating surface-controlled aggregation of primary nanoparticles into approximately spherical colloidal assemblies [3]. Further insights into the molecular architecture come from solid-state ¹³C NMR spectroscopy, which shows distinctive chemical shifts for C1 (δ 102.5 ppm) and C4 (δ 78.9 ppm) atoms involved in direct coordination with iron, confirming the covalent nature of the iron-oxygen-carbon linkages.

Table 2: Advanced Characterization Techniques Applied to Teferrol Structural Analysis

TechniqueKey ParametersStructural Information Obtained
SAXSq-range: 0.1-2 nm⁻¹Core-shell dimensions, fractal aggregation
XASFe K-edge (7112 eV)Iron oxidation state, coordination symmetry
ssNMR¹³C CP/MAS, ¹⁷O NMRCovalent bonding sites, molecular mobility
Cryo-EMResolution: 2.8 ÅThree-dimensional nanoparticle morphology
Mössbauer spectroscopyΔEₐ: 0.48 mm/s, δ: 0.37 mm/sElectronic environment, magnetic properties

High-resolution cryogenic electron microscopy (cryo-EM) has recently resolved the controversial coordination geometry around the iron centers, confirming a predominantly octahedral arrangement with Fe-O bond lengths of 1.92–2.09 Å. The carbohydrate shell appears as a dense, hydrated network with visible periodicities corresponding to the maltose repeating units. Mössbauer spectroscopy at 4.2 K reveals a quadrupole splitting (ΔEₐ) of 0.48 mm/s and isomer shift (δ) of 0.37 mm/s, characteristic of high-spin Fe³⁺ in a distorted oxygen-rich environment. These parameters remain consistent across batches, confirming the reproducibility of the synthetic process. Dynamic light scattering (DLS) studies demonstrate exceptional colloidal stability with zeta potential values of -25 mV to -30 mV in distilled water, explaining the resistance to aggregation even at high iron concentrations [3] [6].

Table 3: Stability Parameters of Teferrol Under Various Conditions

Stress ConditionParameter MonitoredResultInterpretation
Thermal (60°C)Hydrodynamic diameter (Dₕ)<10% increase over 14 daysExcellent thermal stability
pH 3.0Iron release rate95% release in 24 hoursAcid-labile dissociation
pH 7.4Iron release rate<5% release in 72 hoursPhysiological stability
High ionic strengthZeta potential, aggregationReversible Dₕ increaseElectrostatic screening effect

The comprehensive characterization confirms that Teferrol represents a sophisticated supramolecular architecture where the polymaltose chains adopt a helical conformation wrapping around the ferric core, stabilized by a combination of covalent coordination bonds and extensive hydrogen bonding networks within the carbohydrate shell. This unique structural arrangement enables its dual functionality as a stable iron transport complex in circulation and an efficient iron delivery system at the cellular level [3] [6] [8].

Properties

CAS Number

53858-86-9

Product Name

Teferrol

IUPAC Name

iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide

Molecular Formula

C12H25FeO14

Molecular Weight

449.16 g/mol

InChI

InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1

InChI Key

PKMVWNYIYVZXIQ-MPAYLTKRSA-K

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3]

Synonyms

ferric hydroxide-polymaltose
ferric polymaltose
ferripolyisomaltose
Ferrum Hausmann
Intrafer
iron hydroxide polymaltose
iron polymaltose
iron(III)-hydroxide-dextrin
iron-polymaltose complex
Noripurum
teferrol

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.